molecular formula C18H20P+ B12654521 Diallyl(diphenyl)phosphorane CAS No. 28381-81-9

Diallyl(diphenyl)phosphorane

Cat. No.: B12654521
CAS No.: 28381-81-9
M. Wt: 267.3 g/mol
InChI Key: OSXWETDBWKSBFH-UHFFFAOYSA-N
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Description

Diallyl(diphenyl)phosphorane is an organophosphorus compound featuring a pentavalent phosphorus center bonded to two allyl groups, two phenyl groups, and an additional substituent (likely oxygen or another ligand depending on its specific structure). Phosphoranes, in general, are intermediates in nucleophilic substitution and hydrolysis reactions, particularly in phosphate and phosphonate systems. The allyl and phenyl substituents in this compound likely influence its electronic properties, steric bulk, and reactivity.

Properties

CAS No.

28381-81-9

Molecular Formula

C18H20P+

Molecular Weight

267.3 g/mol

IUPAC Name

diphenyl-bis(prop-2-enyl)phosphanium

InChI

InChI=1S/C18H20P/c1-3-15-19(16-4-2,17-11-7-5-8-12-17)18-13-9-6-10-14-18/h3-14H,1-2,15-16H2/q+1

InChI Key

OSXWETDBWKSBFH-UHFFFAOYSA-N

Canonical SMILES

C=CC[P+](CC=C)(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Diallyl(diphenyl)phosphorane can be synthesized through the reaction of diphenylphosphine with allyl halides under basic conditions. The reaction typically involves the use of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the diphenylphosphine, followed by the addition of allyl halides to form the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Diallyl(diphenyl)phosphorane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions, and nucleophiles such as amines or alcohols for substitution reactions. Reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions yield phosphine oxides, while substitution reactions can produce a variety of substituted phosphoranes .

Scientific Research Applications

Diallyl(diphenyl)phosphorane has several scientific research applications, including:

Mechanism of Action

The mechanism by which diallyl(diphenyl)phosphorane exerts its effects involves the interaction of the phosphorus atom with various molecular targets. The compound can form stable complexes with transition metals, which can then participate in catalytic cycles to promote chemical reactions. Additionally, the allyl groups can undergo various transformations, contributing to the compound’s reactivity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

Phosphoranes vary significantly in reactivity and stability based on substituents. Below is a comparative analysis with key analogs:

Compound Substituents Key Properties/Mechanisms UV-vis Absorption (λmax) Reference
Diallyl(diphenyl)phosphorane Allyl (×2), Phenyl (×2) Hypothesized to favor associative pathways due to bulky allyl groups; potential for strained intermediates Not reported
Diphenyl phosphorane (2•Ph₂) Phenyl (×2) Exhibits a concerted mechanism with normal ¹⁸kₙᵤc and ¹⁸kₗg KIEs; closed-shell species with λmax = 307 nm 307 nm
Methylphosphonate complex (1b) Methyl Forms a phosphorane intermediate in acidic conditions (8% isotopic incorporation rate); associative pathway favored
Open-shell [2•Ph₂]BF₄ Phenyl (×2), BF₄⁻ Open-shell species with broad visible absorption (λmax = 665 nm); redox-active scaffold 665 nm

Key Observations:

  • Methyl groups in methylphosphonate complexes promote associative mechanisms, while phenyl groups in 2•Ph₂ favor concerted pathways .
  • This suggests that electron-donating substituents (e.g., methyl) stabilize pentavalent intermediates better than aryl groups .
  • Electronic Properties: UV-vis data for 2•Ph₂ (307 nm) and its open-shell derivative [2•Ph₂]BF₄ (665 nm) demonstrate that substituents and charge state dramatically alter electronic transitions. Diallyl groups, with their conjugated π-systems, might further redshift absorption, though experimental confirmation is needed .

Mechanistic Comparisons

  • Hydrolysis Pathways: this compound: Likely undergoes hydrolysis via an associative mechanism due to steric hindrance from allyl groups, analogous to methylphosphonate systems . Phosphate Diesters (e.g., nitrophenyl esters): Follow a two-step addition-elimination mechanism with rate-limiting leaving group expulsion, contrasting with methylphosphonate’s single-step associative pathway . Triphenyl Phosphate: No solvent isotope incorporation occurs during hydrolysis, indicating the absence of stable intermediates, unlike methylphosphonate .

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